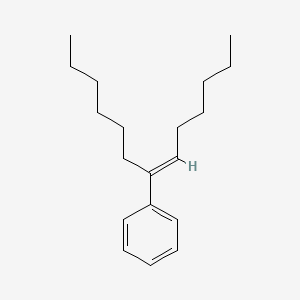

Benzene, (1 hexyl-1-heptenyl)-

Description

Contextualizing Benzene (B151609), (1-hexyl-1-heptenyl)- within Substituted Aromatic Hydrocarbons

Substituted aromatic hydrocarbons are a fundamental class of compounds in organic chemistry, consisting of a benzene ring with one or more hydrogen atoms replaced by other functional groups. hmdb.ca Benzene, (1-hexyl-1-heptenyl)-, with its molecular formula C19H30, is a member of this extensive family. chemeo.comnih.gov Specifically, it falls into the sub-category of alkenyl benzenes, which are distinguished by the presence of a carbon-carbon double bond within the substituent chain. kaust.edu.sascispace.com

The structure of Benzene, (1-hexyl-1-heptenyl)-, also known as 7-phenyl-6-tridecene, features a phenyl group attached to the 7th carbon of a tridecene chain, with the double bond located between the 6th and 7th carbons. This geminal disubstituted olefin structure, where the benzene ring and a hexyl group are attached to the same carbon of the double bond, presents interesting stereochemical and electronic properties. The systematic IUPAC name for this compound is (E/Z)-(1-hexylhept-1-en-1-yl)benzene.

The physical and chemical properties of this compound are summarized in the tables below.

Physicochemical Properties of Benzene, (1-hexyl-1-heptenyl)-

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C19H30 | |

| Molecular Weight | 258.44 | g/mol |

| CAS Number | 55030-46-1 | |

| Normal Boiling Point (Tboil) | 600.15 (estimated) | K |

| McGowan's Characteristic Volume (McVol) | 2.454 | cm³/mol |

| Octanol/Water Partition Coefficient (logPoct/wat) | 7.78 (estimated) |

Data sourced from Cheméo. chemeo.com

Thermodynamic Properties of Benzene, (1-hexyl-1-heptenyl)-

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -111.95 (estimated) | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 358.33 (estimated) | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 61.3 (estimated) | kJ/mol |

Data sourced from Cheméo. chemeo.com

Overview of Research Significance in Modern Organic Chemistry

The significance of highly branched alkenyl benzenes like Benzene, (1-hexyl-1-heptenyl)- in modern organic chemistry is multifaceted. Research into these compounds is driven by the need to develop new synthetic methodologies, understand complex reaction mechanisms, and create novel materials.

The synthesis of multi-substituted alkenes, particularly those with a specific stereochemistry, remains a significant challenge. kyoto-u.ac.jp The development of catalytic methods for the synthesis of such compounds is a key area of research. For instance, transition-metal-catalyzed reactions, such as those involving rhodium, have been explored for the synthesis of linear alkenyl arenes, offering alternatives to traditional acid-catalyzed processes. acs.orgosti.govnih.gov These modern catalytic methods can provide access to products that are otherwise difficult to obtain, such as 1-phenyl substituted alkenes. acs.orgnih.gov

Furthermore, the study of geminal disubstituted olefins is crucial for understanding reaction mechanisms in organic synthesis. rsc.orgcaltech.edu Research in this area investigates the influence of substituents on the reactivity and stability of the double bond. For example, palladium-catalyzed functionalization of the C(alkenyl)-H bond geminal to a directing group has been shown to proceed through unconventional exo-palladacycles of varying ring sizes. nih.gov These mechanistic insights are vital for designing new synthetic strategies.

While specific research focused solely on Benzene, (1-hexyl-1-heptenyl)- is limited, it has been identified as a component in the product stream of catalytic reactions aimed at producing long-chain alkanes. sci-hub.se This indicates its formation under specific catalytic conditions and highlights its relevance in the study of complex hydrocarbon transformations. The synthesis of its saturated analog, 7-phenyltridecane, has been achieved through methods like Friedel-Crafts alkylation and Grignard reactions, which could potentially be adapted for the synthesis of the unsaturated target molecule.

The development of synthetic routes to highly branched structures is also of interest for creating molecules with specific physical properties for materials science applications. The bulky alkyl and phenyl groups can influence properties such as solubility, viscosity, and thermal stability.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55030-46-1 |

|---|---|

Molecular Formula |

C19H30 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

[(E)-tridec-6-en-7-yl]benzene |

InChI |

InChI=1S/C19H30/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-14,16-17H,3-8,10-11,15H2,1-2H3/b18-14+ |

InChI Key |

FJAXETQGPFGPLT-NBVRZTHBSA-N |

Isomeric SMILES |

CCCCCC/C(=C\CCCCC)/C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCC(=CCCCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of Benzene, 1 Hexyl 1 Heptenyl

Systematic IUPAC Naming and Structural Representation

The compound with the chemical formula C19H30 is systematically named Benzene (B151609), (1-hexyl-1-heptenyl)- according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes the molecular structure, which consists of a benzene ring substituted with a thirteen-carbon branched alkenyl chain.

The structure can also be referred to by other names such as 7-Phenyl-6-tridecene. The CAS Registry Number for this compound is 55030-46-1.

The structural representation of Benzene, (1-hexyl-1-heptenyl)- is characterized by a phenyl group attached to the 7th carbon atom of a tridecene chain, where the double bond is located between the 6th and 7th carbon atoms.

Table 1: Chemical Identification of Benzene, (1-hexyl-1-heptenyl)-

| Identifier | Value |

| Molecular Formula | C19H30 |

| Molecular Weight | 258.4415 g/mol |

| IUPAC Name | Benzene, (1-hexyl-1-heptenyl)- |

| Synonyms | 7-Phenyl-6-tridecene |

| CAS Registry Number | 55030-46-1 |

Positional and Geometric Isomerism in Branched Alkyl-Alkenyl Benzenes

Branched alkyl-alkenyl benzenes, such as Benzene, (1-hexyl-1-heptenyl)-, exhibit both positional and geometric isomerism. These types of isomerism arise from the different possible arrangements of atoms or groups within the molecule, leading to compounds with the same molecular formula but different structural and spatial arrangements.

Regioisomeric Possibilities of the Alkene Moiety

Positional isomerism, also known as regioisomerism, occurs when compounds with the same molecular formula differ in the position of a functional group or substituent on the main carbon chain. In the case of Benzene, (1-hexyl-1-heptenyl)-, the position of the double bond within the thirteen-carbon chain can vary, giving rise to several regioisomers.

For instance, while the specified compound has the double bond at the C-6 and C-7 position (7-Phenyl-6-tridecene), other possibilities could include the double bond at different locations on the tridecene chain where a phenyl group is attached. Each of these isomers would have the same molecular formula (C19H30) but would differ in the location of the alkene functional group relative to the phenyl substituent.

Table 2: Potential Regioisomers of Phenyltridecene

| Isomer Name | Position of Double Bond |

| 7-Phenyl-1-tridecene | C-1 and C-2 |

| 7-Phenyl-2-tridecene | C-2 and C-3 |

| 7-Phenyl-3-tridecene | C-3 and C-4 |

| 7-Phenyl-4-tridecene | C-4 and C-5 |

| 7-Phenyl-5-tridecene | C-5 and C-6 |

| Benzene, (1-hexyl-1-heptenyl)- (7-Phenyl-6-tridecene) | C-6 and C-7 |

Stereoisomeric Configurations (E/Z) of the Alkenyl Chain

Geometric isomerism, a form of stereoisomerism, is possible in alkenes due to the restricted rotation around the carbon-carbon double bond. This leads to the existence of cis and trans or, more accurately, (E) and (Z) isomers. The E/Z designation is used when the groups attached to the double-bonded carbons are different.

The configuration is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite).

For Benzene, (1-hexyl-1-heptenyl)-, the two carbons of the double bond (C-6 and C-7) each have two different substituents. Carbon-6 is attached to a pentyl group and a hydrogen atom, while Carbon-7 is attached to a hexyl group and a phenyl group. This structural feature allows for the existence of (E) and (Z) stereoisomers.

Table 3: (E/Z)-Isomerism of Benzene, (1-hexyl-1-heptenyl)-

| Isomer | Priority Groups on Double Bond | Configuration |

| (E)-7-Phenyl-6-tridecene | Higher priority groups are on opposite sides | trans |

| (Z)-7-Phenyl-6-tridecene | Higher priority groups are on the same side | cis |

The specific stereochemistry of a given sample of Benzene, (1-hexyl-1-heptenyl)- would need to be determined experimentally through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Synthetic Methodologies for Branched Alkyl Alkenyl Benzenes

Catalytic Approaches to Alkenylation of Aromatic Systems

Alkenylation of aromatic systems, or arenes, is a powerful method for introducing vinyl groups, which can serve as versatile synthetic handles for further molecular elaboration. Transition metals, in particular, have been pivotal in developing these transformations.

Direct functionalization of aromatic C-H bonds is an atom-economical strategy for synthesizing alkenyl arenes. This approach avoids the pre-functionalization of the aromatic ring (e.g., halogenation) often required in traditional cross-coupling reactions. The general mechanism involves the activation of an aromatic C-H bond by a metal center, followed by the insertion of an olefin (alkene) into the metal-aryl bond and subsequent elimination to yield the product.

Rhodium catalysts have emerged as highly effective for the oxidative alkenylation of unactivated arenes. nih.gov These reactions typically proceed via a Rh-mediated aromatic C-H activation, insertion of an olefin into the resulting Rh-aryl bond, and β-hydride elimination to form the alkenyl arene product. nih.gov An oxidant is required to regenerate the active catalyst. nih.gov

Commonly, Cu(II) carboxylates are used as oxidants, which are consumed stoichiometrically but can be recycled in some systems using air or dioxygen. nih.govnih.gov Research has also demonstrated that dioxygen can be used as the sole oxidant, with water being the only byproduct. nih.gov These rhodium-catalyzed systems can achieve high turnover numbers, sometimes exceeding 10,000, and are notably selective for anti-Markovnikov products when using α-olefins. nih.gov The reaction conditions, particularly the identity of the oxidant, can influence the reaction rate and selectivity. nih.gov For instance, a bimetallic Rh(II) catalyst, in conjunction with a phosphine (B1218219) ligand and a cooperative reoxidation system involving Cu(TFA)₂ and V₂O₅, has been shown to effectively promote the monoalkenylation of simple arenes. nih.gov

| Arene | Olefin | Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Anisole | Propylene (B89431) | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Cu(OPiv)₂ | 150 | >95 (Turnovers) | o:m:p = 1:8.5:5 |

| Benzene (B151609) | Ethylene | RhCl₃ | O₂ (air) | 150 | >1000 (Turnovers) | Styrene (B11656) |

| Naphthalene | Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Cu(OPiv)₂ | 150 | - | β:α > 20:1 |

| m-Xylene | n-Butyl Acrylate | [Rh(OAc)₂]₂ / P(o-tolyl)₃ | Cu(TFA)₂ / V₂O₅ | 100 | 70 | Mono-alkenylated |

While the target compound is a benzene derivative, the principles of C-H activation and alkenylation are broadly applicable to various aromatic systems, including nitrogen-containing heterocycles like pyridine (B92270). Palladium catalysis is a cornerstone of C-C bond formation, with the Mizoroki-Heck reaction being a prime example of coupling aryl halides with alkenes. youtube.comlibretexts.org

More advanced methods focus on the direct C-H alkenylation of pyridines, often facilitated by a directing group or by using pyridine N-oxides. acs.org For instance, palladium catalysts can achieve the ortho-alkenylation of pyridine N-oxides with high selectivity. acs.org Another strategy involves a removable 2-pyridylsulfinyl directing group, which facilitates the palladium-catalyzed olefination of arenes. nih.gov After the reaction, the directing group can be cleaved to afford the final product. nih.gov These methods demonstrate the versatility of palladium in catalyzing the formation of C(sp²)-C(sp²) bonds between aromatic rings and alkenes under oxidative conditions. acs.orgnih.gov

| Aromatic Substrate | Alkene | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | Styrene | Pd(OAc)₂ (5 mol%) | Ag₂CO₃, 130 °C, 12 h | 95 | acs.org |

| 2-Phenylpyridine N-oxide | n-Butyl acrylate | Pd(OAc)₂ (5 mol%) | AgOAc, DCE, 100 °C, 12 h | 88 | acs.org |

| 2-(Phenylsulfinyl)pyridine | Ethyl acrylate | Pd(OAc)₂ (10 mol%) | Ag₂CO₃, DCE, 100 °C, 24 h | 85 | nih.gov |

| Iodobenzene | Styrene | Pd(OAc)₂ (3 mol%) | Cs₂CO₃, TBAB, H₂O, 140 °C | 92 | researchgate.net |

To construct the specific branched structure of Benzene, (1 hexyl-1-heptenyl)-, a key step involves the formation of a C(sp³)-C(sp²) bond between an alkyl chain and the vinyl group attached to the benzene ring. Nickel catalysis is particularly well-suited for coupling reactions involving alkyl halides, which can be more challenging substrates compared to their aryl or vinyl counterparts due to issues like slow oxidative addition and competing β-hydride elimination. nih.govresearchgate.net

Nickel-catalyzed Negishi couplings, which utilize organozinc reagents, and Kumada-style couplings, which employ Grignard reagents, are powerful methods for this purpose. nih.govnih.gov For example, nickel complexes can effectively catalyze the cross-coupling of primary and secondary alkyl Grignard reagents with alkyl halides at low temperatures, often with the aid of a diene additive like 1,3-butadiene, which prevents catalyst deactivation. nih.govscispace.com Similarly, nickel-catalyzed Negishi reactions can couple secondary alkylzinc halides with aryl iodides, overcoming the isomerization problems often seen with palladium catalysts. nih.govorganic-chemistry.org These methods are tolerant of a wide array of functional groups. researchgate.net

| Alkyl Halide | Organometallic Reagent | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ (3 mol%) | Isoprene, THF, 25 °C, 3 h | 92 | scispace.com |

| Cyclohexyl iodide | s-Butylzinc iodide | NiCl₂(dme) / Terpyridine | THF, 25 °C, 12 h | 85 | nih.govorganic-chemistry.org |

| 1-Bromo-4-chlorobenzene | n-Hexylmagnesium bromide | NiCl₂(dppp) | Ether/THF, reflux | 98 | nih.gov |

| 1-Bromoadamantane (Tertiary) | BpinCH₂ZnI | NiBr₂·diglyme / Ligand | DMA, 60 °C, 12 h | 75 | nih.gov |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. This approach often operates at room temperature and provides access to unique reaction pathways that are complementary to traditional thermal methods. Dual catalysis, which combines a photoredox catalyst with another catalytic cycle (e.g., transition metal or organocatalysis), further expands the synthetic possibilities.

While not a direct method for synthesizing the hydrocarbon backbone of Benzene, (1 hexyl-1-heptenyl)-, allylic amination showcases the power of photoredox catalysis in functionalizing branched alkenes, which are key structural components. This transformation introduces a nitrogen-containing group at the position adjacent to a double bond.

One successful strategy combines a highly oxidizing photoredox catalyst with a copper(II) salt. nih.gov The photocatalyst, upon excitation by visible light, oxidizes a sterically hindered or electron-rich alkene to a radical cation. nih.govbeilstein-journals.org This intermediate can then be trapped by a nitrogen nucleophile (like a sulfonamide). The resulting alkyl radical is then intercepted by the Cu(II) species, which mediates a radical-polar crossover event, leading to the final allylic amination product. nih.gov This dual catalytic system is effective for a range of highly substituted alkenes and provides access to allylic amines with regioselectivity that is often complementary to conventional methods. nih.govresearchgate.net

| Alkene | Amine Source | Catalyst System | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methylcyclohexene | TsNH₂ | TPPT (photocat.), Cu(OAc)₂ | 427 nm LED | 81 | nih.gov |

| 1-Phenylcyclohexene | p-Methoxyphenyl sulfonamide | TPPT (photocat.), Cu(OAc)₂ | 427 nm LED | 85 | nih.gov |

| (E)-β-Ethylstyrene | Piperidine | Pd(PPh₃)₄/Xantphos (photocat. system) | Blue LED | ~60-80 (Varies) | nih.gov |

| 1-Octene | N-hydroxyphthalimide | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Cu(OAc)₂ | Blue LED | 71 | rsc.org |

Electrocatalytic and Transition Metal-Free Alkenylation Strategies

In recent years, electrocatalytic and transition-metal-free approaches for C-H alkenylation have gained significant attention as sustainable and efficient alternatives to traditional cross-coupling reactions. These methods often avoid the use of pre-functionalized starting materials and expensive metal catalysts.

Electrocatalytic Alkenylation: Palladium-electrocatalysis has been demonstrated for the direct C-H olefination of simple arenes without the need for directing groups. nih.gov This method utilizes electricity to drive the catalytic cycle, offering a high degree of control. The reaction typically involves a palladium catalyst, a ligand, and an electrolyte in a suitable solvent system. While a broad range of alkenes and arenes are compatible with this method, achieving high selectivity for a specific branched isomer from a long-chain internal alkene like 1-tridecene (B165156) would be a primary challenge. nih.gov The regioselectivity is often influenced by steric and electronic factors of both the arene and the alkene.

Transition Metal-Free Alkenylation: Transition-metal-free oxidative C-H alkenylation offers another pathway. These reactions often proceed via radical mechanisms, initiated by a chemical oxidant. rsc.org For instance, the alkenylation of arenes can be achieved through radical addition to an alkene followed by an oxidation/elimination sequence. The choice of oxidant and reaction conditions is crucial to control the reaction pathway and prevent undesired side reactions. Applying this to the synthesis of (1-hexyl-1-heptenyl)-benzene would require careful optimization to favor the desired product over other possible isomers.

| Strategy | Catalyst/Reagent | Arene | Alkene | Key Features | Ref |

| Electrocatalytic Alkenylation | Pd(OAc)₂, Ligand, Electrolyte | Benzene | Generic Alkene | Avoids chemical oxidants; directing-group-free. | nih.govresearchgate.net |

| Transition Metal-Free Alkenylation | Chemical Oxidant | Benzene | Generic Alkene | Avoids transition metals; often radical-mediated. | rsc.org |

Electrophilic Aromatic Substitution Routes for Alkyl/Alkenyl Benzene Formation

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of benzene rings. Friedel-Crafts reactions are a cornerstone of this approach for forming carbon-carbon bonds.

The Friedel-Crafts alkylation of benzene with long-chain alkenes, such as 1-tridecene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid can lead to the formation of alkylated benzenes. etsu.eduyoutube.comyoutube.comyoutube.com The reaction proceeds through a carbocation intermediate. When an alkene is used, protonation of the double bond generates a secondary carbocation. This carbocation can then be attacked by the benzene ring.

A significant challenge in Friedel-Crafts alkylation with long-chain alkenes is the propensity for carbocation rearrangements to form more stable carbocations, leading to a mixture of isomers. youtube.comlibretexts.org For the synthesis of (1-hexyl-1-heptenyl)-benzene, direct alkenylation is desired. However, under typical Friedel-Crafts conditions, the initial alkenylbenzene product can undergo further reaction (e.g., polymerization or subsequent alkylation).

To achieve direct alkenylation, modified Friedel-Crafts conditions or alternative catalysts that favor the formation of the alkenyl product are necessary. The direct Friedel-Crafts alkenylation of arenes is less common than alkylation but can be achieved under specific conditions, often with activated alkenes.

| Reactants | Catalyst | Potential Products | Challenges | Ref |

| Benzene, 1-Tridecene | AlCl₃ / H⁺ | Mixture of phenyltridecane isomers | Carbocation rearrangements, polyalkylation. | etsu.edu |

| Benzene, 1-Hexyl-1-heptenol | Acid Catalyst | Benzene, (1-hexyl-1-heptenyl)- | Dehydration and subsequent reactions. |

When dealing with substituted benzenes, the existing substituent on the ring directs the position of the incoming electrophile (ortho, meta, or para). Alkyl and alkenyl groups are typically ortho-, para-directing and activating. youtube.com In the context of synthesizing a branched alkyl-alkenyl benzene on an already substituted ring, the directing effects of the initial substituent would need to be considered to achieve the desired substitution pattern. For the synthesis of the target compound from unsubstituted benzene, this is not a primary concern for the first substitution. However, preventing poly-alkenylation is crucial, as the newly introduced (1-hexyl-1-heptenyl)- group would activate the ring towards further substitution. Using a large excess of benzene can help to minimize this side reaction.

Olefin Metathesis and Related Reactions for Specific Alkenyl Chain Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high functional group tolerance. harvard.edunih.govyoutube.com Cross-metathesis, in particular, could be a viable strategy for the synthesis of (1-hexyl-1-heptenyl)-benzene.

This approach could involve the cross-metathesis of a styrene derivative with a suitable olefin partner, or the cross-metathesis of benzeneboronic acid with a pre-formed 1,1-disubstituted alkene. The synthesis of trisubstituted alkenes via intermolecular olefin cross-metathesis has been successfully demonstrated using ruthenium-based catalysts. nih.gov For instance, the reaction of styrene with an appropriate internal alkene in the presence of a Grubbs-type catalyst could potentially yield the desired product. The success of this reaction would depend on the relative reactivity of the two olefin partners and the catalyst's ability to promote the cross-metathesis over homodimerization.

| Olefin 1 | Olefin 2 | Catalyst | Product Type | Key Features | Ref |

| Styrene | 7-Tetradecene | Grubbs Catalyst | Trisubstituted Alkenyl Benzene | High functional group tolerance. | nih.gov |

| Phenylboronic acid | 1-Hexyl-1-heptene | Palladium Catalyst | Trisubstituted Alkenyl Benzene | Suzuki-Miyaura type cross-coupling. |

Multi-Component Reactions for Complex Alkenyl Benzene Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient route to highly substituted molecules. nih.govnih.gov While often used for the synthesis of heterocyclic compounds, MCRs can also be employed to construct highly substituted benzene rings.

For the synthesis of a complex alkenyl benzene scaffold, an MCR could be designed to assemble the benzene ring and the branched alkenyl substituent in a single, convergent step. For example, a three-component coupling of an enyne imine, a Fischer carbene complex, and an electron-deficient alkyne has been shown to produce highly substituted benzene ring systems. nih.govnih.gov Adapting such a strategy for the specific synthesis of (1-hexyl-1-heptenyl)-benzene would require the design of bespoke starting materials that contain the necessary fragments of the hexyl and heptenyl chains. While powerful for generating molecular diversity, the development of a specific MCR for a non-symmetrical, long-chain substituted benzene would be a considerable synthetic challenge.

| Reaction Type | Reactants | Product | Advantages | Ref |

| Three-component coupling | Enyne imine, Fischer carbene, Alkyne | Highly substituted benzoate | High convergency, atom economy. | nih.govnih.gov |

Comparative Analysis of Synthetic Pathways for Branched Alkyl-Alkenyl Benzene Derivatives

The choice of synthetic pathway for a branched alkyl-alkenyl benzene like (1-hexyl-1-heptenyl)-benzene depends on several factors, including the desired isomeric purity, scalability, and tolerance to functional groups.

Electrophilic Aromatic Substitution (Friedel-Crafts): This is a classic and often straightforward method for attaching alkyl groups to benzene. However, for long and branched chains, it suffers from significant drawbacks, primarily carbocation rearrangements leading to a mixture of isomers, and polyalkylation. youtube.comlibretexts.org This makes it a less ideal choice for the synthesis of a specific, pure isomer.

Electrocatalytic and Transition-Metal-Free Alkenylation: These modern methods offer the advantage of direct C-H functionalization, avoiding pre-activated starting materials. nih.govrsc.org They hold promise for cleaner and more efficient syntheses. However, controlling the regioselectivity with long, non-symmetric internal alkenes remains a significant hurdle that requires further research and development.

Olefin Metathesis: This is arguably one of the most powerful and versatile methods for the controlled synthesis of specific alkene isomers. harvard.edunih.govnih.gov Cross-metathesis offers a predictable way to form the desired trisubstituted double bond. The main considerations are the availability of the starting olefins and the choice of catalyst to minimize homodimerization and achieve high E/Z selectivity if required. For the synthesis of a specific isomer like (1-hexyl-1-heptenyl)-benzene, this method likely offers the highest degree of control.

Multi-Component Reactions: MCRs provide the most convergent approach, building complex molecules in a single step. nih.govnih.gov While highly efficient in terms of step economy, the development of a specific MCR for a non-symmetrical, complex target like (1-hexyl-1-heptenyl)-benzene would be a substantial synthetic undertaking. This approach is better suited for the rapid generation of libraries of diverse compounds.

Chemical Reactivity and Transformative Processes of Benzene, 1 Hexyl 1 Heptenyl

Reactivity of the Aromatic Nucleus

The benzene (B151609) ring, while stabilized by aromaticity, is electron-rich and serves as a site for electrophilic attack. The large alkyl-alkenyl substituent significantly influences this reactivity.

Electrophilic Aromatic Substitution Mechanisms in Highly Substituted Benzenes

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq The mechanism typically involves a two-step process: initial attack by an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity.

Substituents on the benzene ring play a crucial role in both the rate of reaction and the orientation of the incoming electrophile. uomustansiriyah.edu.iq They are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate compared to unsubstituted benzene. libretexts.org Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.org

Interactive Table: Classification of Substituents in Electrophilic Aromatic Substitution

| Effect on Reactivity | Directing Influence | Type of Substituent | Examples |

| Activating | ortho, para | Strongly Activating | -NH₂, -NHR, -NR₂, -OH |

| Activating | ortho, para | Moderately Activating | -OR, -NHCOR |

| Activating | ortho, para | Weakly Activating | -R (Alkyl), -C₆H₅ |

| Deactivating | ortho, para | Weakly Deactivating | -F, -Cl, -Br, -I |

| Deactivating | meta | Moderately Deactivating | -CHO, -COR, -CO₂H, -CO₂R, -CN, -SO₃H |

| Deactivating | meta | Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃ |

The (1-hexyl-1-heptenyl)- group attached to the benzene ring is classified as a weakly activating, ortho-, para-director. This directing effect is primarily due to the inductive electron-donating nature of the alkyl portion of the substituent, which helps stabilize the positive charge of the arenium ion intermediate. msu.edu This stabilization is most effective when the electrophile attacks the ortho or para positions, as this allows for a resonance structure where the positive charge is located on the carbon atom directly attached to the substituent. libretexts.org

However, the regioselectivity of the reaction is also heavily influenced by steric hindrance. The (1-hexyl-1-heptenyl)- group is sterically bulky. This bulkiness significantly impedes the approach of an electrophile to the adjacent ortho positions. chemistrytalk.orgmasterorganicchemistry.com Consequently, electrophilic attack is much more likely to occur at the less sterically hindered para position. msu.edulibretexts.org This phenomenon is observed with other bulky alkyl groups like tert-butyl, which yield a high proportion of the para substitution product. msu.edulibretexts.org Therefore, in electrophilic aromatic substitution reactions of Benzene, (1-hexyl-1-heptenyl)-, the major product is expected to be the para-substituted isomer. youtube.com

Reactions Involving C-H Bond Activation on the Benzene Ring

Direct functionalization of carbon-hydrogen (C-H) bonds on an aromatic ring represents a modern and efficient strategy in organic synthesis, bypassing the need for pre-functionalized substrates. nih.gov Transition metal catalysis is a common approach for achieving C-H activation. While these reactions offer a powerful alternative to classical EAS, controlling regioselectivity can be a challenge.

For monosubstituted arenes without strong directing groups, C-H activation often results in a mixture of meta and para products. nih.gov The inherent electronic and steric properties of the substrate guide the selectivity. In the case of Benzene, (1-hexyl-1-heptenyl)-, the large substituent would sterically disfavor functionalization at the ortho positions. The electronic-donating character of the substituent would favor para functionalization, but some catalytic systems have shown a preference for the meta position in the absence of strong electronic bias or directing groups. nih.gov The specific catalyst and reaction conditions employed would ultimately determine the isomeric product distribution.

Reactivity of the Alkenyl Side Chain

The carbon-carbon double bond in the heptenyl side chain is a site of high electron density, making it susceptible to addition reactions with electrophiles.

Stereoselective and Regioselective Addition Reactions to the Alkene Moiety

Addition reactions to the trisubstituted double bond of Benzene, (1-hexyl-1-heptenyl)- involve the breaking of the π-bond and the formation of two new σ-bonds. The outcome of these reactions is governed by principles of regioselectivity and stereoselectivity. masterorganicchemistry.com

Regioselectivity refers to which of the two double-bonded carbons each part of the adding reagent bonds to. For reagents like H-X (where X is a halogen), Markovnikov's rule predicts that the hydrogen atom will add to the carbon with more hydrogen atoms, and the X will add to the more substituted carbon, which can better stabilize a positive charge in a carbocation intermediate. chemistrysteps.comchemistrysteps.com In Benzene, (1-hexyl-1-heptenyl)-, one carbon of the double bond is attached to a phenyl group and a hexyl group, while the other is attached to a hydrogen and a pentyl group. The carbon bearing the phenyl group is a benzylic position, which can effectively stabilize a carbocation. Therefore, in reactions proceeding through a carbocation intermediate (e.g., addition of HBr), the bromide ion would be expected to add to the benzylic carbon.

Stereoselectivity refers to the spatial arrangement of the newly formed bonds. Addition can occur in a syn fashion (both groups add to the same face of the double bond) or an anti fashion (the groups add to opposite faces). masterorganicchemistry.com The mechanism of the specific reaction dictates the stereochemical outcome. masterorganicchemistry.com

Interactive Table: Common Alkene Addition Reactions and Their Selectivity

| Reaction | Reagent(s) | Regioselectivity | Stereoselectivity |

| Hydrohalogenation | H-X (e.g., HBr, HCl) | Markovnikov | syn and anti |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | N/A | anti |

| Hydration (acid-catalyzed) | H₃O⁺ | Markovnikov | syn and anti |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov | anti |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | anti-Markovnikov | syn |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pt, Pd, Ni) | N/A | syn |

The double bond in the alkenyl side chain can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.com The reaction is an addition reaction where two hydrogen atoms are added across the double bond. libretexts.org

This process is typically stereospecific, resulting in syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com The alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to one side of the π-system. youtube.com

A key feature of this transformation is its chemoselectivity. Under standard hydrogenation conditions (mild temperature and pressure), the double bond of the side chain can be selectively reduced without affecting the aromatic ring. libretexts.org The benzene ring is significantly more stable and requires much more forcing conditions (high heat and pressure) to undergo hydrogenation. libretexts.orgmlsu.ac.in This difference in reactivity allows for the clean conversion of Benzene, (1-hexyl-1-heptenyl)- to Benzene, (1-hexylheptyl)-.

Interactive Table: Conditions for Hydrogenation

| Functional Group | Typical Catalyst | Conditions | Product |

| Alkene | Pd, Pt, or Ni | H₂, Room Temp, ~1 atm | Alkane |

| Aromatic Ring | Rh, Ru, or Ni | H₂, High Temp (>100°C), High Pressure (>50 atm) | Cycloalkane |

Halogenation and Hydrohalogenation

The presence of a carbon-carbon double bond in the alkenyl side chain of Benzene, (1-hexyl-1-heptenyl)- makes it susceptible to electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) typically results in the addition of two halogen atoms across the double bond. This reaction proceeds through a halonium ion intermediate. The general reaction is as follows:

C₆H₅(C₁₃H₂₅) + X₂ → C₆H₅(C₁₃H₂₅X₂)

Where X = Cl, Br

The reaction conditions influence whether the substitution occurs on the benzene ring or the side chain. Halogenation of the benzene ring is an electrophilic substitution that requires a catalyst, such as iron(III) chloride or aluminum chloride. libretexts.org Without a catalyst and in the presence of UV light, free-radical halogenation can occur at the benzylic position of the alkyl side chain. studymind.co.uk

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr, HI) to the double bond follows Markovnikov's rule. This rule states that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halogen will add to the more substituted carbon atom. The reaction proceeds through a carbocation intermediate.

The table below summarizes the expected products of halogenation and hydrohalogenation reactions:

| Reagent | Conditions | Major Product(s) | Reaction Type |

| Br₂ | Inert solvent (e.g., CH₂Cl₂) | Benzene, (1,2-dibromo-1-hexylheptyl)- | Electrophilic Addition |

| HCl | Benzene, (1-chloro-1-hexylheptyl)- and Benzene, (2-chloro-1-hexylheptyl)- | Electrophilic Addition (Markovnikov) | |

| HBr | Benzene, (1-bromo-1-hexylheptyl)- and Benzene, (2-bromo-1-hexylheptyl)- | Electrophilic Addition (Markovnikov) | |

| HBr | With peroxides | Benzene, (1-bromo-2-hexylheptyl)- | Free-Radical Addition (Anti-Markovnikov) |

Hydration and Hydroboration-Oxidation

The addition of water to the double bond of Benzene, (1-hexyl-1-heptenyl)- can be achieved through two primary methods: acid-catalyzed hydration and hydroboration-oxidation, which yield different regiochemical outcomes.

Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, water can add across the double bond. This reaction follows Markovnikov's rule, leading to the formation of a tertiary alcohol as the major product, as the hydroxyl group adds to the more substituted carbon atom.

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov addition of water across the double bond. wikipedia.org In the first step, borane (BH₃) adds to the alkene, with the boron atom attaching to the less substituted carbon. libretexts.org In the second step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This results in the formation of a secondary alcohol. The addition of the hydrogen and hydroxyl group occurs with syn-stereochemistry. wikipedia.org

The following table outlines the products of these hydration reactions:

| Reaction | Reagents | Major Product | Regioselectivity |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 7-Phenyl-7-tridecanol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 7-Phenyl-6-tridecanol | Anti-Markovnikov wikipedia.org |

Oxidation Reactions of Alkenyl Side Chains

The alkenyl side chain of Benzene, (1-hexyl-1-heptenyl)- can undergo various oxidation reactions, which can lead to the cleavage of the carbon-carbon double bond or the formation of epoxides and diols.

Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the double bond. libretexts.org Ozonolysis, followed by a reductive workup (e.g., with zinc and water), yields two carbonyl compounds. An oxidative workup (e.g., with hydrogen peroxide) will produce a ketone and a carboxylic acid.

Milder oxidizing agents, such as peroxy acids (e.g., m-CPBA), will react with the double bond to form an epoxide. Dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate to form a diol.

A summary of key oxidation reactions is provided in the table below:

| Reagent(s) | Product(s) | Transformation |

| 1. O₃2. Zn, H₂O | Heptanal and 1-Phenyl-1-heptanone | Oxidative Cleavage (Reductive Workup) |

| 1. O₃2. H₂O₂ | Heptanoic acid and 1-Phenyl-1-heptanone | Oxidative Cleavage (Oxidative Workup) |

| m-CPBA | Benzene, (1,2-epoxy-1-hexylheptyl)- | Epoxidation |

| OsO₄, NMO | 7-Phenyl-6,7-tridecanediol | Syn-Dihydroxylation |

| Cold, dilute KMnO₄, NaOH | 7-Phenyl-6,7-tridecanediol | Syn-Dihydroxylation |

Polymerization and Oligomerization Pathways

The presence of the alkenyl group in Benzene, (1-hexyl-1-heptenyl)- suggests the potential for polymerization and oligomerization. These processes would involve the breaking of the pi bond of the alkene to form new single bonds, creating long chains (polymers) or shorter chains (oligomers).

The steric hindrance around the trisubstituted double bond in Benzene, (1-hexyl-1-heptenyl)- would likely make it less reactive towards polymerization than terminal alkenes. However, under specific conditions with appropriate catalysts, such as certain transition metal catalysts, polymerization could potentially be initiated. The resulting polymer would have a repeating unit derived from the monomer.

The general structure of a repeating unit in a hypothetical polymer is shown below:

-[CH(C₆H₁₃)-C(C₆H₅)(C₅H₁₁)]n-

Further research would be necessary to determine the feasibility and optimal conditions for the polymerization or oligomerization of this specific compound.

Functionalization of the Branched Alkyl-Alkenyl Moiety

The complex structure of the branched alkyl-alkenyl moiety of Benzene, (1-hexyl-1-heptenyl)- offers various sites for selective chemical transformations.

Selective Derivatization of Terminal Alkene Positions

The double bond in Benzene, (1-hexyl-1-heptenyl)- is an internal, trisubstituted alkene. Therefore, reactions targeting a terminal alkene are not directly applicable. However, the internal double bond is a key site for functionalization. As discussed in previous sections, electrophilic additions and oxidations can selectively modify this position.

Transformations at the Hexyl and Heptenyl Branches

The alkyl portions of the hexyl and heptenyl branches are generally less reactive than the double bond and the aromatic ring. However, they can undergo free-radical halogenation, particularly at the benzylic position, which is the carbon atom directly attached to the benzene ring. This position is activated due to the ability of the benzene ring to stabilize the resulting benzylic radical through resonance.

Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) is a common method for selective benzylic bromination. libretexts.org

The table below illustrates a key transformation at the alkyl branch:

| Reagent(s) | Position of Reaction | Product | Reaction Type |

| NBS, light | Benzylic carbon | Benzene, (1-bromo-1-hexyl-1-heptenyl)- | Free-Radical Substitution |

Theoretical and Computational Investigations of Benzene, 1 Hexyl 1 Heptenyl

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical character and reactivity. For Benzene (B151609), (1-hexyl-1-heptenyl)-, the interplay between the aromatic benzene ring and the aliphatic (1-hexyl-1-heptenyl)- substituent governs its electronic properties. Molecular orbital (MO) theory is a cornerstone of this analysis, describing the wave-like behavior of electrons in molecules.

The π molecular orbitals of the benzene ring are of particular importance, forming a delocalized system of electrons above and below the plane of the ring. libretexts.orgmasterorganicchemistry.com This delocalization is responsible for the characteristic stability and reactivity of aromatic compounds. libretexts.org The six p-orbitals of the carbon atoms in the benzene ring combine to form six π molecular orbitals: three bonding (π) and three anti-bonding (π*) orbitals. libretexts.orgyoutube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a molecule is more prone to chemical reactions.

For an unsubstituted benzene molecule, the HOMO-LUMO gap is a known quantity. The introduction of the (1-hexyl-1-heptenyl)- substituent is expected to influence this gap. Alkyl groups are generally considered to be weakly electron-donating. This electron-donating nature can raise the energy of the HOMO and potentially the LUMO, leading to a modification of the HOMO-LUMO gap. The precise effect would depend on the conformational arrangement of the substituent relative to the benzene ring.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the HOMO-LUMO energies and the resulting gap for Benzene, (1-hexyl-1-heptenyl)-. scispace.com

Table 1: Representative Calculated HOMO-LUMO Energies and Gap for Benzene and a Substituted Alkyl Benzene

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Alkyl Benzene (Hypothetical) | -6.60 | -1.10 | 5.50 |

Note: The values for Alkyl Benzene are hypothetical and for illustrative purposes to show the potential effect of an alkyl substituent.

The electron density distribution describes the probability of finding an electron in a particular region of a molecule. In Benzene, (1-hexyl-1-heptenyl)-, the electron density is highest around the benzene ring due to the π-electron system. The (1-hexyl-1-heptenyl)- substituent, being an alkyl group, will have a different electron density profile.

Molecular Electrostatic Potential (ESP) maps are a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net The ESP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For Benzene, (1-hexyl-1-heptenyl)-, the ESP map would likely show a region of high electron density (negative potential) associated with the π-cloud of the benzene ring. The aliphatic side chain would exhibit a more neutral potential. The attachment of the alkyl group may cause subtle shifts in the electron density of the benzene ring, influencing its reactivity.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations allow for the prediction of various molecular properties, providing valuable data that can aid in the characterization and understanding of a compound's behavior.

Computational methods can predict spectroscopic parameters that are crucial for the experimental identification and characterization of molecules. For Benzene, (1-hexyl-1-heptenyl)-, these calculations can provide theoretical spectra for techniques such as:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding of the atomic nuclei. These theoretical chemical shifts for ¹H and ¹³C nuclei can be invaluable in interpreting experimental NMR spectra and assigning the signals to specific atoms within the Benzene, (1-hexyl-1-heptenyl)- molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for Benzene, (1-hexyl-1-heptenyl)-

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=C stretch (aromatic) | ~1600-1450 cm⁻¹ |

| ¹H NMR Spectroscopy | Aromatic protons | ~7.0-7.5 ppm |

| ¹³C NMR Spectroscopy | Aromatic carbons | ~125-130 ppm |

Note: These are representative ranges and the actual values would need to be calculated using appropriate quantum chemical methods.

The (1-hexyl-1-heptenyl)- substituent of the molecule has a significant degree of conformational flexibility due to the rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

By performing a systematic search of the conformational space, it is possible to identify the most stable conformers (those with the lowest energy). This is typically done by calculating the potential energy surface of the molecule as a function of the dihedral angles of the rotatable bonds in the side chain. The resulting energy landscape can reveal the global minimum energy structure as well as other low-energy conformers that may be present at room temperature. Understanding the preferred conformation is important as it can influence the molecule's physical properties and its interactions with other molecules.

Reaction Mechanism Studies

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are involved. For Benzene, (1-hexyl-1-heptenyl)-, a key area of interest would be electrophilic aromatic substitution reactions. msu.edu

In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of one of the hydrogen atoms. msu.edu The (1-hexyl-1-heptenyl)- group, being a weakly activating group, would be expected to direct incoming electrophiles to the ortho and para positions of the benzene ring.

Computational studies can model the reaction pathway of, for example, the nitration or halogenation of Benzene, (1-hexyl-1-heptenyl)-. By calculating the energies of the reactants, intermediates, transition states, and products, it is possible to determine the activation energy of the reaction and to understand the factors that control the regioselectivity (ortho, meta, or para substitution). These calculations can help to rationalize experimental observations and to predict the outcome of new reactions.

Elucidation of Catalytic Pathways for Synthesis

The synthesis of Benzene, (1-hexyl-1-heptenyl)- likely proceeds through the Friedel-Crafts alkylation of benzene with a C13 alkenyl halide or alcohol, or by the dehydrogenation of the corresponding alkylbenzene. Computational studies on Friedel-Crafts reactions involving long-chain alkenes and benzene provide a framework for understanding the catalytic pathways for the formation of such long-chain substituted arenes.

The classical Friedel-Crafts alkylation mechanism involves the generation of a carbocation electrophile from the alkylating agent, which then attacks the benzene ring. libretexts.org For a long-chain alkene like 1-tridecene (B165156), a common precursor, the reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a solid acid catalyst (e.g., zeolites). researchgate.netetsu.edu

Computational models, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of these pathways:

Catalyst-Reactant Interactions: Theoretical studies have explored the interactions between the catalyst and the reactants. For instance, in the case of AlCl₃ catalysis, calculations have shown the formation of various catalyst aggregates (e.g., Al₂Cl₆) and their role in the reaction mechanism. researchgate.net

Carbocation Formation and Rearrangement: A primary focus of computational investigations is the energetics of carbocation formation and the potential for rearrangements. libretexts.org In the synthesis of a linear alkylbenzene, the initial secondary carbocation can undergo hydride shifts to form more stable internal carbocations, leading to a mixture of isomers. etsu.edu For an unsaturated side chain as in Benzene, (1-hexyl-1-heptenyl)-, the position of the double bond would significantly influence the stability and reactivity of any carbocation intermediates.

Role of Solid Acid Catalysts: Computational studies on zeolites as catalysts have highlighted the importance of pore size and acid site strength in determining product selectivity. etsu.edu Shape-selective catalysis within zeolite pores can favor the formation of specific isomers.

The following table summarizes key computational findings related to the catalytic synthesis of long-chain alkylbenzenes, which can be extrapolated to the synthesis of Benzene, (1-hexyl-1-heptenyl)-.

| Catalyst System | Computational Method | Key Findings |

| AlCl₃ | DFT | Dimeric Al₂Cl₆ is a key catalytic species. The carbon-carbon bond formation step is often rate-determining. researchgate.net |

| Zeolites (e.g., Y, Beta) | DFT, Molecular Mechanics | Pore dimensions and acid site location influence isomer distribution. High stability but sometimes lower selectivity. etsu.edu |

| Superacids (e.g., PTA-SiO₂) | Ab initio methods | High catalytic activity at elevated temperatures. Prone to alkene isomerization. etsu.edu |

This table is generated based on data from referenced studies and provides a general overview of computational findings in the field.

Energetics and Transition States of Side Chain Transformations

The (1-hexyl-1-heptenyl)- side chain of the molecule is susceptible to various transformations, such as oxidation, halogenation, and isomerization. Computational chemistry, particularly DFT, allows for the detailed study of the energetics and transition states of these reactions.

Key areas of computational investigation include:

Benzylic C-H Bond Activation: The carbon atom attached to the benzene ring (the benzylic position) is particularly reactive. themasterchemistry.com Computational studies have quantified the C-H bond dissociation energy at this position, showing it to be lower than in alkanes due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Oxidation Reactions: The oxidation of alkylbenzene side chains to carboxylic acids by strong oxidizing agents like KMnO₄ is a common reaction. libretexts.org While the exact mechanism can be complex and difficult to study experimentally, computational models can help to probe potential intermediates and transition states, confirming that the presence of a benzylic hydrogen is crucial for the reaction to proceed. libretexts.org

Halogenation Reactions: Free radical halogenation at the benzylic position is another important side-chain reaction. Computational studies can model the reaction pathway, including the initiation, propagation, and termination steps, and calculate the activation energies for hydrogen abstraction by halogen radicals.

Isomerization of the Double Bond: The position of the double bond in the heptenyl group can potentially be isomerized under certain conditions. Quantum chemical calculations can be used to determine the relative energies of different isomers and the energy barriers for their interconversion, providing insights into the thermodynamic and kinetic favorability of such processes.

The table below presents hypothetical relative energies for key intermediates and transition states in the side-chain transformations of a model long-chain alkenylbenzene, based on general principles from computational studies.

| Transformation | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Benzylic H-abstraction | Benzylic Radical | Lower than corresponding alkyl radical |

| Oxidation | Transition state for H-abstraction | Dependent on oxidizing agent |

| Isomerization | Allylic Carbocation | Stabilized by resonance |

This table is illustrative and the values are qualitative, based on established principles of organic chemistry and computational studies on similar systems.

Molecular Dynamics Simulations for Conformational Sampling in Condensed Phases

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in condensed phases (i.e., liquids or solutions). For a molecule like Benzene, (1-hexyl-1-heptenyl)- with its long and flexible side chain, MD simulations can provide valuable insights into its conformational landscape.

Key insights that can be gained from MD simulations include:

Conformational Preferences: The long alkyl-alkenyl side chain can adopt a multitude of conformations. MD simulations can sample these conformations and determine their relative populations, revealing whether the chain tends to be extended or folded.

Solvent Effects: The nature of the solvent can significantly influence the conformational preferences of the solute. In a non-polar solvent, the side chain may be more extended, while in a polar solvent, it might adopt a more compact conformation to minimize unfavorable interactions.

Intermolecular Interactions: MD simulations can characterize the interactions between solute molecules and between solute and solvent molecules. For Benzene, (1-hexyl-1-heptenyl)-, this would include van der Waals interactions of the side chain and π-π stacking interactions of the benzene ring.

Dynamical Properties: Properties such as diffusion coefficients and rotational correlation times can be calculated from MD trajectories, providing a picture of the molecule's mobility in a given medium.

The following table summarizes the expected conformational behavior of Benzene, (1-hexyl-1-heptenyl)- in different solvent environments, based on general principles from MD simulations of long-chain molecules.

| Solvent | Expected Side Chain Conformation | Dominant Intermolecular Interactions |

| Non-polar (e.g., hexane) | Predominantly extended | Van der Waals |

| Aromatic (e.g., toluene) | Potentially folded due to π-stacking | π-π stacking, Van der Waals |

| Polar (e.g., methanol) | More compact/folded | Solvophobic effects, dipole-induced dipole |

This table represents expected trends based on the principles of molecular dynamics simulations and the behavior of similar molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Long-Chain Substituted Arenes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. scope-journal.comresearchgate.net For a class of compounds like long-chain substituted arenes, QSPR models can be developed to predict properties such as boiling point, viscosity, and toxicity based on calculated molecular descriptors.

While a specific QSPR model for Benzene, (1-hexyl-1-heptenyl)- is not available, the principles of QSPR can be applied to understand how its structural features would contribute to its properties.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of long-chain substituted arenes with experimentally determined properties is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight, number of double bonds), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector regression (SVR) are used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is assessed using various statistical techniques, including cross-validation and external validation with a test set of molecules not used in model development. nih.govresearchgate.net

For Benzene, (1-hexyl-1-heptenyl)-, key descriptors would include:

| Descriptor Type | Specific Descriptors for Benzene, (1-hexyl-1-heptenyl)- |

| Constitutional | Molecular Weight, Number of Carbon atoms, Number of Double Bonds |

| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO energies |

This table lists some of the important molecular descriptors that would be used in a QSPR model for long-chain substituted arenes.

By developing robust QSPR models, the properties of new or untested long-chain substituted arenes, including isomers and derivatives of Benzene, (1-hexyl-1-heptenyl)-, could be predicted without the need for extensive experimental measurements. scope-journal.com

Advanced Analytical Methodologies for Characterization of High Molecular Weight Alkyl Alkenyl Benzenes

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for the initial separation of Benzene (B151609), (1-hexyl-1-heptenyl)- from intricate matrices, which may contain a multitude of structurally similar compounds. The high molecular weight and potential for isomeric complexity necessitate advanced, high-resolution techniques.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) for Complex Mixtures

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers unparalleled separation power for complex volatile and semi-volatile mixtures, such as those containing high molecular weight alkyl-alkenyl benzenes. concawe.eu In this technique, the sample is subjected to two independent GC separations using serially joined columns with different properties. concawe.eu This approach provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. concawe.eu

For the analysis of a compound like Benzene, (1-hexyl-1-heptenyl)-, a typical GC×GC setup would involve a nonpolar first-dimension column that separates compounds based on their boiling points, and a polar second-dimension column that provides separation based on polarity. This allows for the resolution of isomers and the separation of the target analyte from matrix interferences. The effluent from the second column is directed to a mass spectrometer, which provides mass spectral data for identification and confirmation. The resulting data is often visualized as a two-dimensional chromatogram, where structurally related compounds, such as different classes of hydrocarbons, appear in distinct, ordered patterns. concawe.eu

| Parameter | Typical Setting | Rationale |

|---|---|---|

| 1st Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Separation primarily by boiling point/volatility. |

| 2nd Dimension Column | 1-2 m x 0.1 mm ID, 0.1 µm film (e.g., BPX-50) | Fast separation based on polarity. |

| Modulation Period | 5-10 s | Traps and re-injects effluent from the 1st to the 2nd dimension. |

| MS Detector | Time-of-Flight (TOF) or Quadrupole | Provides fast acquisition rates needed for the narrow peaks from the 2nd dimension. |

Size Exclusion Chromatography (SEC) for High Molecular Weight Species

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgbitesizebio.com This technique is particularly well-suited for the analysis of high molecular weight species like Benzene, (1-hexyl-1-heptenyl)-. chromatographyonline.com The stationary phase in SEC consists of porous beads. bitesizebio.com As the sample travels through the column, larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, resulting in later elution. bitesizebio.comchromatographyonline.com

In the context of analyzing alkyl-alkenyl benzenes, SEC can be used to fractionate complex mixtures according to molecular size, which often correlates with the length of the alkyl chain. nih.govresearchgate.net This can be a valuable preliminary step before more detailed analysis by other techniques. An aromatic-selective SEC method, for instance, can be employed for the characterization of aromatic compounds in high-boiling fractions. researchgate.net The choice of solvent and column material is critical to prevent interactions between the analyte and the stationary phase, ensuring that separation is based purely on size. chromatographyonline.com

| Feature | Description | Relevance to Benzene, (1-hexyl-1-heptenyl)- |

|---|---|---|

| Separation Mechanism | Differential elution based on the hydrodynamic volume of molecules. Larger molecules elute first. bitesizebio.com | Effective for separating the high molecular weight target compound from smaller molecules in a mixture. |

| Stationary Phase | Porous polymer beads (e.g., polystyrene-divinylbenzene). wikipedia.org | The pore size of the beads determines the molecular weight range of the separation. bitesizebio.com |

| Mobile Phase | An organic solvent in which the analyte is soluble (e.g., tetrahydrofuran, toluene). wikipedia.org | Must be a good solvent for the analyte to prevent adsorption and ensure size-based separation. |

| Application | Determination of molecular weight distribution and fractionation of high molecular weight compounds. bitesizebio.comnih.gov | Can isolate fractions containing high molecular weight alkyl-alkenyl benzenes for further characterization. |

Spectroscopic Approaches for Structural Elucidation

Once Benzene, (1-hexyl-1-heptenyl)- has been sufficiently isolated, a combination of spectroscopic techniques is required to confirm its molecular structure, including the arrangement of the alkyl and alkenyl chains, the position of substitution on the benzene ring, and the stereochemistry of the double bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of organic molecules. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the parent ion and its fragments. mdpi.com For Benzene, (1-hexyl-1-heptenyl)- (C19H30), HRMS would confirm its molecular formula by providing a measured mass that is very close to the calculated theoretical mass.

Electron ionization (EI) is a common technique used in conjunction with GC-MS. The fragmentation pattern of alkylbenzenes under EI is well-characterized. core.ac.ukcore.ac.uk Key fragmentation pathways for long-chain alkylbenzenes include benzylic cleavage, which results in the formation of tropylium (B1234903) ions (m/z 91) or substituted benzyl (B1604629) cations (e.g., m/z 105). usgs.govresearchgate.net The molecular ion (M+) peak would also be observed, confirming the molecular weight. The fragmentation pattern of Benzene, (1-hexyl-1-heptenyl)- would provide crucial information about the structure of the side chain. For example, cleavage at the allylic position relative to the double bond would produce characteristic fragment ions.

| Feature | Expected Observation | Information Gained |

|---|---|---|

| Molecular Ion [M]+• | m/z 258.2348 (calculated) | Confirmation of molecular formula and molecular weight. |

| Benzylic/Allylic Cleavage | Fragment ions corresponding to the loss of alkyl radicals. | Provides information on the branching and structure of the side chain. |

| Tropylium Ion | m/z 91.0548 (C7H7+) | Characteristic fragment for many alkylbenzene compounds. usgs.govresearchgate.net |

| Substituted Benzyl Cation | m/z 105.0699 (C8H9+) | Indicates an alkyl substitution on the benzene ring. usgs.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments can be used to determine the carbon skeleton and stereochemistry of Benzene, (1-hexyl-1-heptenyl)-. researchgate.net

The 1H NMR spectrum would provide information about the different types of protons and their chemical environments. youtube.com For instance, the aromatic protons would appear in the range of δ 7-8 ppm, the vinylic proton would be observed around δ 5-6 ppm, and the aliphatic protons of the hexyl and heptenyl chains would resonate between δ 0.8-2.5 ppm. illinois.educhemicalbook.com The coupling patterns between adjacent protons (spin-spin coupling) would help to establish the connectivity of the atoms. youtube.com The 13C NMR spectrum would show distinct signals for each unique carbon atom, including the aromatic carbons, the sp2 carbons of the double bond, and the sp3 carbons of the alkyl chains. youtube.comthieme-connect.de

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively piece together the structure. COSY identifies proton-proton couplings, while HMBC shows correlations between protons and carbons over two or three bonds. These experiments would allow for the unambiguous assignment of all proton and carbon signals and confirm the attachment of the (1-hexyl-1-heptenyl) group to the benzene ring. Furthermore, the magnitude of the coupling constant for the vinylic protons can help to determine the stereochemistry (E or Z) of the double bond.

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1H | Aromatic Protons | ~ 7.0 - 7.5 |

| Vinylic Proton | ~ 5.5 - 6.5 | |

| Allylic/Benzylic Protons | ~ 2.0 - 2.8 | |

| Aliphatic Protons (CH2, CH3) | ~ 0.8 - 1.6 | |

| 13C | Aromatic Carbons | ~ 125 - 145 |

| Vinylic Carbons | ~ 120 - 140 | |

| Allylic/Benzylic Carbons | ~ 30 - 40 | |

| Aliphatic Carbons (CH2, CH3) | ~ 14 - 35 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Isomer Discrimination

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov For Benzene, (1-hexyl-1-heptenyl)-, these techniques would readily identify the key structural components.

The IR spectrum would show characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the aliphatic C-H bonds. spectroscopyonline.com For example, C-H stretching vibrations of the benzene ring typically appear between 3100 and 3000 cm-1. spectroscopyonline.com The C=C stretching vibration of the aromatic ring gives rise to sharp bands in the 1620-1400 cm-1 region. spectroscopyonline.com The C=C stretching of the alkenyl group would also be expected in this region, while the C-H bonds of the alkyl chains would show strong absorptions around 2850-2960 cm-1.

Raman spectroscopy is complementary to IR and is particularly useful for analyzing C=C bonds and symmetric vibrations. It is an excellent technique for distinguishing between isomers. buffalostate.eduresearchgate.net For example, the substitution pattern on the benzene ring (ortho, meta, para) gives rise to distinct patterns in the Raman spectrum, particularly in the fingerprint region. rktech.hu While Benzene, (1-hexyl-1-heptenyl)- is monosubstituted, Raman could be invaluable for discriminating between potential geometric isomers (E/Z) of the double bond, as the symmetry differences between these isomers can lead to noticeable changes in the Raman spectrum. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) | Technique (IR/Raman) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 spectroscopyonline.com | IR, Raman |

| C-H Stretch | Alkenyl (=C-H) | 3100 - 3000 | IR, Raman |

| C-H Stretch | Alkyl (-C-H) | 2960 - 2850 | IR (strong), Raman |

| C=C Stretch | Aromatic Ring | 1620 - 1400 spectroscopyonline.com | IR, Raman (often strong) |

| C=C Stretch | Alkenyl | ~1680 - 1640 | IR, Raman (strong) |

| C-H Bend (Out-of-plane) | Monosubstituted Benzene | 770-730 and 710-690 | IR (strong) |

Hyphenated Analytical Techniques for Comprehensive Analysis

The detailed characterization of high molecular weight alkyl-alkenyl benzenes, such as Benzene, (1-hexyl-1-heptenyl)-, within complex hydrocarbon mixtures necessitates the use of advanced hyphenated analytical techniques. These methods couple the separation power of chromatography with the identification capabilities of mass spectrometry, providing a comprehensive analysis of individual components and their structural attributes.

GC-MS for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in complex mixtures. nih.gov In the context of high molecular weight alkyl-alkenyl benzenes, GC-MS facilitates the separation of isomers and homologous series, followed by their unambiguous identification. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries.

Research involving the analysis of pyrolysis products of biodegradable waste has identified Benzene, (1-hexyl-1-heptenyl)- as a component in the resulting complex hydrocarbon mixture. diva-portal.org Similarly, studies on the thermal decomposition of plastics have also reported the presence of this compound, as identified through GC-MS analysis. ump.edu.my

A typical GC-MS analysis of a complex hydrocarbon mixture containing Benzene, (1-hexyl-1-heptenyl)- would yield a chromatogram with numerous peaks, each corresponding to a different compound. The identification of Benzene, (1-hexyl-1-heptenyl)- would be confirmed by its characteristic retention time and the mass spectrum of the corresponding peak.

Table 1: Representative GC-MS Data for the Identification of Benzene, (1-hexyl-1-heptenyl)- in a Hydrocarbon Mixture

| Retention Time (min) | Key Mass Fragments (m/z) | Compound Identification |

| 15.2 | 91, 105, 119, 133, 244 | Benzene, (1-hexyl-1-heptenyl)- |

| 12.8 | 91, 105, 216 | Dodecylbenzene |

| 18.5 | 91, 105, 272 | Tetradecylbenzene |

SEC-MS for Characterization of High Molecular Weight By-products

While GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, it is not suitable for the characterization of non-volatile, high molecular weight by-products that may be present in samples containing Benzene, (1-hexyl-1-heptenyl)-. These by-products can include oligomers and other polymeric structures formed during the synthesis or degradation of the primary compound. For the analysis of these larger molecules, Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) is a powerful tool. nih.gov

SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting from the column before smaller ones. nih.gov The eluent from the SEC column is then introduced into a mass spectrometer, which provides mass information about the size-separated components. This allows for the determination of the molecular weight distribution of the high molecular weight by-products.

Table 2: Hypothetical SEC-MS Data for High Molecular Weight By-products in a Benzene, (1-hexyl-1-heptenyl)- Sample

| Elution Volume (mL) | Predominant Ion Series (m/z) | Inferred Structure |

| 8.5 | 732, 733, 734 | Trimer of Benzene, (1-hexyl-1-heptenyl)- |

| 9.2 | 488, 489, 490 | Dimer of Benzene, (1-hexyl-1-heptenyl)- |

| 10.1 | 244, 245 | Monomer (Benzene, (1-hexyl-1-heptenyl)-) |

Advanced Data Processing and Chemometric Methods for Complex Hydrocarbon Mixtures

The vast amount of data generated by hyphenated techniques like GC-MS and SEC-MS in the analysis of complex hydrocarbon mixtures necessitates the use of advanced data processing and chemometric methods for meaningful interpretation. walshmedicalmedia.com Chemometrics applies mathematical and statistical methods to extract useful information from chemical data.

For complex chromatograms containing hundreds or even thousands of overlapping peaks, chemometric techniques can be used to deconvolve the signals and identify individual components that may not be fully resolved chromatographically. rsc.org Multivariate analysis methods, such as Principal Component Analysis (PCA), can be used to compare the chemical fingerprints of different hydrocarbon samples and identify patterns or variations that may be related to their source or processing history. walshmedicalmedia.com

For instance, PCA could be applied to the GC-MS data from multiple samples containing Benzene, (1-hexyl-1-heptenyl)- to differentiate between samples based on the relative abundance of this compound and other related hydrocarbons. This can be particularly useful in quality control applications or in environmental studies to trace the origin of hydrocarbon contamination.